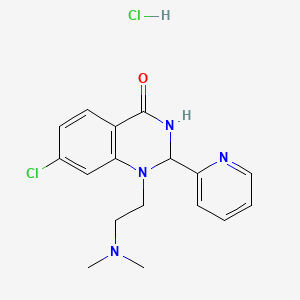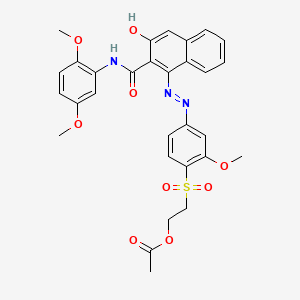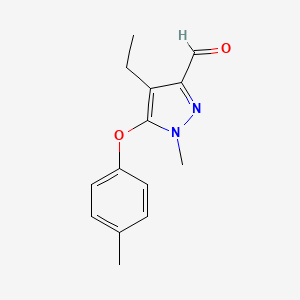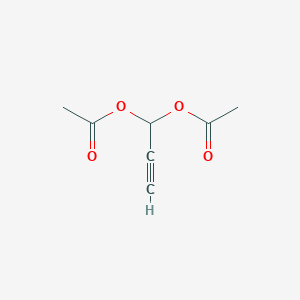
2-Methylbutyl 2,6-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutyl 2,6-dimethyloctanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its molecular formula C14H28O2 and is often utilized for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 2,6-dimethyloctanoate typically involves the esterification reaction between 2-Methylbutanol and 2,6-Dimethyloctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed in stoichiometric amounts. The reaction mixture is then heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
2-Methylbutyl 2,6-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and in the production of various consumer products.
作用機序
The mechanism of action of 2-Methylbutyl 2,6-dimethyloctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Methylbutyl 2-methylbutanoate: Another ester with similar structural features but different chain lengths.
Hexyl 2-methylbutanoate: Similar ester with a hexyl group instead of a 2-methylbutyl group.
3-Methylbutyl 2-methylbutanoate: Similar ester with a different branching pattern.
Uniqueness: 2-Methylbutyl 2,6-dimethyloctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain and branching pattern contribute to its unique fragrance and reactivity compared to other similar esters.
特性
CAS番号 |
68310-54-3 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC名 |
2-methylbutyl 2,6-dimethyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-6-12(3)9-8-10-14(5)15(16)17-11-13(4)7-2/h12-14H,6-11H2,1-5H3 |
InChIキー |
XXCVUICCRSSVRS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(C)C(=O)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)










